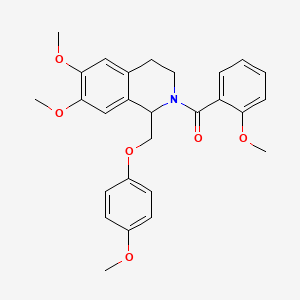

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H29NO6 and its molecular weight is 463.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone, also referred to as 1-(6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, is a synthetic derivative of isoquinoline. This compound has garnered attention for its potential biological activities, particularly as a modulator of NMDA receptors.

- Molecular Formula : C27H29NO5

- Molecular Weight : 447.531 g/mol

- Purity : Typically ≥95% .

The primary mechanism of action for this compound involves its role as a positive allosteric modulator of the NMDA receptor subunits NR2C and NR2D. This modulation can enhance synaptic plasticity and influence neuronal excitability, which are critical for learning and memory processes .

Neuroprotective Effects

Research indicates that the compound exhibits neuroprotective properties by modulating glutamatergic transmission through NMDA receptors. This action can potentially mitigate excitotoxicity associated with neurodegenerative diseases .

Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, which can help in reducing oxidative stress in neuronal cells. This effect is crucial in preventing cellular damage and maintaining neuronal health .

Pharmacokinetics

The compound shows good solubility in DMSO (≥10 mg/mL when warmed to 60°C), indicating favorable conditions for in vitro studies. Its pharmacokinetic profile is still under investigation, but initial findings suggest it may have a reasonable bioavailability due to its structural characteristics .

Study 1: Modulation of NMDA Receptors

In a study examining the effects of various compounds on NMDA receptors, it was found that this isoquinoline derivative significantly enhanced receptor activity in vitro. The results demonstrated improved synaptic responses in neuronal cultures treated with the compound compared to controls .

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. The findings indicated that treatment with this compound reduced cell death and preserved mitochondrial function in neuronal cells exposed to oxidative agents .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| NMDA Receptor Modulation | Positive allosteric modulation enhancing synaptic plasticity |

| Neuroprotection | Reduces excitotoxicity and preserves neuronal health |

| Antioxidant Activity | Mitigates oxidative stress in neuronal cells |

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO6/c1-30-19-9-11-20(12-10-19)34-17-23-22-16-26(33-4)25(32-3)15-18(22)13-14-28(23)27(29)21-7-5-6-8-24(21)31-2/h5-12,15-16,23H,13-14,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYVVJPDBFZWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.